4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid
Overview
Description
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is a compound that features a benzoic acid moiety linked to a maleimide group
Mechanism of Action
Target of Action
The primary targets of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are proteins, specifically those involved in the biosynthesis of prostaglandin and intracellular signaling mechanisms . The compound exhibits selective inhibitory activity against these proteins, which play vital roles in various biological processes .
Mode of Action
The compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow the compound to easily take up a variety of nucleophilic and electrophilic reagents . The compound’s interaction with its targets results in changes in their activity, leading to alterations in the biological processes they are involved in .
Biochemical Pathways
The compound affects the pathways related to the biosynthesis of prostaglandin and intracellular signaling . By inhibiting the enzymes involved in these pathways, the compound can alter their downstream effects, potentially leading to changes in cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its ability to interact with various proteins . For instance, it has been found to exhibit anticandidiasis and antituberculosis properties . Additionally, it has been used in the synthesis of compounds with high antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid are largely due to its structural features, which include an activated double bond and an imide group . These features allow it to interact with a variety of nucleophilic and electrophilic reagents .
Cellular Effects
Related compounds in the maleimide family have been shown to exhibit selective inhibitory activity against various proteins .
Molecular Mechanism
It is known that maleimides can undergo facile polymerization and copolymerization with various unsaturated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles, forming adducts.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.
Polymerization: The compound can undergo polymerization and copolymerization with unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for nucleophilic addition and various unsaturated compounds for polymerization. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
Scientific Research Applications
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Industry: Utilized in the production of advanced materials and coatings due to its polymerization capabilities.
Comparison with Similar Compounds
Similar Compounds
6-Maleimidohexanoic acid: Similar structure with a hexanoic acid moiety instead of a benzoic acid.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Features an acetic acid moiety instead of a benzoic acid.
Uniqueness
4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a maleimide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPOEIOWYQCHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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